N'-[(E)-(5-Bromofuran-2-YL)methylidene]-2-[(4-methylphenyl)amino]acetohydrazide
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Overview
Description
N’-[(E)-(5-Bromofuran-2-YL)methylidene]-2-[(4-methylphenyl)amino]acetohydrazide is an organic compound that features a bromofuran moiety and a hydrazide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(5-Bromofuran-2-YL)methylidene]-2-[(4-methylphenyl)amino]acetohydrazide typically involves the condensation of 5-bromofurfural with 2-[(4-methylphenyl)amino]acetohydrazide under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(5-Bromofuran-2-YL)methylidene]-2-[(4-methylphenyl)amino]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The bromofuran moiety can be oxidized to form corresponding furanones.
Reduction: The hydrazide group can be reduced to form amines.
Substitution: The bromine atom in the furan ring can be substituted with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea under basic conditions.
Major Products
Oxidation: Furanones.
Reduction: Amines.
Substitution: Azides or thiols.
Scientific Research Applications
N’-[(E)-(5-Bromofuran-2-YL)methylidene]-2-[(4-methylphenyl)amino]acetohydrazide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential as an antimicrobial or anticancer agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N’-[(E)-(5-Bromofuran-2-YL)methylidene]-2-[(4-methylphenyl)amino]acetohydrazide involves its interaction with specific molecular targets. The bromofuran moiety can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The hydrazide group can form covalent bonds with nucleophilic sites in proteins, altering their function.
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(5-Bromo-2-thienyl)methylidene]-2-[(4-methylphenyl)amino]acetohydrazide
- N’-[(E)-(5-Bromo-2-methoxyphenyl)methylidene]-2-[(4-methylphenyl)amino]acetohydrazide
Uniqueness
N’-[(E)-(5-Bromofuran-2-YL)methylidene]-2-[(4-methylphenyl)amino]acetohydrazide is unique due to the presence of the bromofuran moiety, which imparts distinct electronic and steric properties. This makes it a valuable intermediate in organic synthesis and a potential candidate for drug development.
Properties
Molecular Formula |
C14H14BrN3O2 |
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Molecular Weight |
336.18 g/mol |
IUPAC Name |
N-[(E)-(5-bromofuran-2-yl)methylideneamino]-2-(4-methylanilino)acetamide |
InChI |
InChI=1S/C14H14BrN3O2/c1-10-2-4-11(5-3-10)16-9-14(19)18-17-8-12-6-7-13(15)20-12/h2-8,16H,9H2,1H3,(H,18,19)/b17-8+ |
InChI Key |
PYBPWXIKMOTXAT-CAOOACKPSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)NCC(=O)N/N=C/C2=CC=C(O2)Br |
Canonical SMILES |
CC1=CC=C(C=C1)NCC(=O)NN=CC2=CC=C(O2)Br |
Origin of Product |
United States |
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